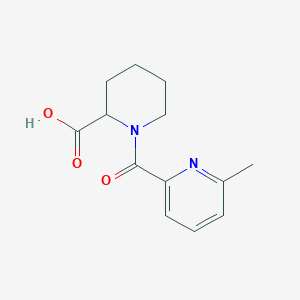

1,2,4-oxadiazole-3-carbonyl azide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1,2,4-oxadiazole-3-carbonyl azide (ODA) is an organic compound that has been gaining a lot of attention in recent years due to its potential applications in various scientific fields. ODA has a unique molecular structure that allows it to be used as a key building block in organic synthesis, as well as a powerful reagent for various reactions. In addition, ODA has been studied for its potential biochemical and physiological effects, and its ability to be used in lab experiments.

Scientific Research Applications

1,2,4-oxadiazole-3-carbonyl azide has been studied for its potential applications in various scientific fields. This compound has been used as a reagent in organic synthesis, as it is capable of forming various derivatives. This compound has also been used as a catalyst in the synthesis of various compounds, including heterocyclic compounds, polymers, and organometallic compounds. In addition, this compound has been studied for its potential applications in the fields of biochemistry, medicine, and materials science.

Mechanism of Action

Target of Action

1,2,4-Oxadiazole derivatives have been synthesized as anti-infective agents with a broad spectrum of activities, including anti-bacterial, anti-viral, and anti-leishmanial . They have shown affinity to metabotropic glutamate receptor type II and IV, which are attractive molecular targets for the treatment of stroke, epilepsy, and neurodegenerative disorders . Additionally, some 1,2,4-oxadiazole derivatives have been developed as dual inhibitors of EGFR/VEGFR-2 .

Mode of Action

For instance, some derivatives have been found to inhibit EGFR/VEGFR-2, which are key players in signal transduction pathways that govern cellular processes such as proliferation, differentiation, migration, and angiogenesis .

Biochemical Pathways

For example, some derivatives have been found to inhibit the signaling pathways of EGFR/VEGFR-2, which are involved in cellular processes such as proliferation, differentiation, migration, and angiogenesis .

Pharmacokinetics

1,2,4-oxadiazole derivatives are known for their chemical and heat resistance, which can be advantageous in terms of drug stability and bioavailability .

Result of Action

1,2,4-oxadiazole derivatives have been reported to exhibit a broad spectrum of anti-infective activities, including anti-bacterial, anti-viral, and anti-leishmanial effects . Some derivatives have also shown significant antiproliferative action .

Action Environment

It’s worth noting that the chemical and heat resistance of 1,2,4-oxadiazole derivatives can potentially contribute to their stability under various environmental conditions .

Advantages and Limitations for Lab Experiments

1,2,4-oxadiazole-3-carbonyl azide has several advantages and limitations for lab experiments. This compound is relatively inexpensive and can be synthesized in a short amount of time. In addition, this compound can be used as a reagent in organic synthesis and as a catalyst in various reactions. However, this compound is highly reactive and can be potentially hazardous if not handled properly.

Future Directions

There are several potential future directions for the study of 1,2,4-oxadiazole-3-carbonyl azide. For example, further research could be conducted to determine the biochemical and physiological effects of this compound. In addition, further research could be conducted to explore the potential applications of this compound in the fields of biochemistry, medicine, and materials science. Finally, further research could be conducted to improve the synthesis method of this compound and to develop new methods for using this compound as a reagent and catalyst.

Synthesis Methods

1,2,4-oxadiazole-3-carbonyl azide can be synthesized through a two-step process, beginning with the reaction of isocyanic acid with ethyl acetoacetate. This reaction results in the formation of ethyl 3-oxo-2-azetidinone, which is then reacted with hydrazine to form this compound. This synthesis method is simple, inexpensive, and can be completed in a relatively short amount of time.

Biochemical Analysis

Biochemical Properties

1,2,4-Oxadiazole-3-carbonyl azide is known to interact with various enzymes, proteins, and other biomolecules. It possesses hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen, wherein nitrogen has been a stronger hydrogen bond acceptor than oxygen . This property allows it to form stable interactions with biomolecules, influencing biochemical reactions .

Cellular Effects

Related 1,2,4-oxadiazoles have shown anti-infective properties, including anti-bacterial, anti-viral, and anti-leishmanial activities . These effects suggest that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Related compounds in the 1,2,4-oxadiazole family have shown good thermal stability .

Dosage Effects in Animal Models

The effects of varying dosages of this compound in animal models are yet to be thoroughly studied. Related compounds have shown low toxicity in certain cell lines, suggesting potential for therapeutic use .

Metabolic Pathways

Given its structural similarity to other 1,2,4-oxadiazoles, it may interact with various enzymes or cofactors and could potentially influence metabolic flux or metabolite levels .

Transport and Distribution

Given its biochemical properties, it may interact with various transporters or binding proteins, potentially influencing its localization or accumulation within cells .

Subcellular Localization

Based on its properties, it could potentially be directed to specific compartments or organelles within the cell .

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for 1,2,4-oxadiazole-3-carbonyl azide involves the reaction of 1,2,4-oxadiazole-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with sodium azide to form the desired product.", "Starting Materials": [ "1,2,4-oxadiazole-3-carboxylic acid", "Thionyl chloride", "Sodium azide" ], "Reaction": [ "1. Dissolve 1,2,4-oxadiazole-3-carboxylic acid in dry dichloromethane.", "2. Add thionyl chloride dropwise to the solution while stirring at room temperature.", "3. Continue stirring for 2 hours at room temperature.", "4. Evaporate the solvent under reduced pressure to obtain the acid chloride.", "5. Dissolve the acid chloride in dry dichloromethane.", "6. Add sodium azide to the solution and stir at room temperature for 2 hours.", "7. Filter the reaction mixture to remove any solids.", "8. Evaporate the solvent under reduced pressure to obtain the desired product, 1,2,4-oxadiazole-3-carbonyl azide." ] } | |

CAS RN |

39512-61-3 |

Molecular Formula |

C3HN5O2 |

Molecular Weight |

139.1 |

Purity |

95 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.